N-(2,6-difluorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Description
N-(2,6-difluorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C27H19F3N4O2 and its molecular weight is 488.47. The purity is usually 95%.
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Biological Activity
N-(2,6-difluorobenzyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide, identified by its CAS number 921877-74-9, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Molecular Formula : C27H19F3N4O2
- Molecular Weight : 488.5 g/mol
This structure is characterized by the presence of difluorobenzyl and fluorobenzyl groups, which may enhance its lipophilicity and biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Mechanism of Action : Some pyrazolo[4,3-c]pyridine derivatives have been shown to inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase. This mechanism is crucial for inducing apoptosis in cancer cells .
Anti-inflammatory Effects
The compound is also being investigated for its anti-inflammatory properties:
- Cytokine Inhibition : Certain derivatives have demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo models. This suggests a potential role in treating inflammatory diseases .
Study 1: Anticancer Efficacy
A study focused on aminopyrazole-based compounds revealed that specific derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The most potent compounds were able to inhibit cell proliferation effectively and induce apoptosis through mechanisms involving cell cycle arrest and modulation of apoptotic markers like Bcl-2 and Bax .
Study 2: Anti-inflammatory Properties
Another investigation assessed the anti-inflammatory potential of pyrazole derivatives. Compounds were tested for their ability to inhibit LPS-induced TNF-alpha release in mouse models. Results indicated significant inhibition at concentrations as low as 1 µM, highlighting their therapeutic potential in inflammatory conditions .
Comparative Analysis of Related Compounds
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19F3N4O2/c28-18-11-9-17(10-12-18)14-33-15-21(26(35)31-13-20-23(29)7-4-8-24(20)30)25-22(16-33)27(36)34(32-25)19-5-2-1-3-6-19/h1-12,15-16H,13-14H2,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTCVQAYJDVTGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CN(C=C(C3=N2)C(=O)NCC4=C(C=CC=C4F)F)CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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